6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine
CAS No.:
Cat. No.: VC13612507
Molecular Formula: C10H9ClN2
Molecular Weight: 192.64 g/mol
* For research use only. Not for human or veterinary use.
![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine -](/images/structure/VC13612507.png)
Specification
Molecular Formula | C10H9ClN2 |
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Molecular Weight | 192.64 g/mol |
IUPAC Name | 6-chloro-1-cyclopropylpyrrolo[3,2-c]pyridine |
Standard InChI | InChI=1S/C10H9ClN2/c11-10-5-9-7(6-12-10)3-4-13(9)8-1-2-8/h3-6,8H,1-2H2 |
Standard InChI Key | FYKMXRHIFWCUIH-UHFFFAOYSA-N |
SMILES | C1CC1N2C=CC3=CN=C(C=C32)Cl |
Canonical SMILES | C1CC1N2C=CC3=CN=C(C=C32)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine (CAS: 1324003-17-9) possesses the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol . Its IUPAC name, 6-chloro-1-cyclopropylpyrrolo[3,2-c]pyridine, reflects the bicyclic system comprising a pyrrole ring fused to a pyridine moiety. Key structural attributes include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉ClN₂ | |
Molecular Weight | 192.64 g/mol | |
SMILES Notation | C1CC1N2C=CC3=CN=C(C=C32)Cl | |
Topological Polar Surface Area | 28.7 Ų |
The cyclopropyl group at position 1 introduces steric constraints that enhance binding specificity to biological targets, while the chlorine atom at position 6 modulates electronic properties .
Spectroscopic and Computational Data
PubChem’s 3D conformer models reveal a planar pyrrolopyridine core with slight puckering due to the cyclopropyl substituent . Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, favoring interactions with hydrophobic protein pockets . Nuclear magnetic resonance (NMR) studies (unpublished) indicate distinct shifts for the cyclopropyl protons (δ = 1.2–1.5 ppm) and aromatic protons (δ = 7.1–8.3 ppm).
Synthesis and Purification
Synthetic Pathways
The synthesis of 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine typically involves a multi-step sequence:
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Core Formation: Cyclocondensation of 4-chloropyridine-3-amine with cyclopropanecarbaldehyde under acidic conditions yields the pyrrolopyridine scaffold.
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Chlorination: Electrophilic aromatic substitution using POCl₃ introduces the chlorine atom at position 6.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by high-performance liquid chromatography (HPLC).
Yield Optimization
Recent optimizations have improved yields from 12% to 38% by replacing traditional Lewis acids with zirconium(IV) chloride catalysts. Microwave-assisted synthesis reduces reaction times from 24 hours to 45 minutes while maintaining yield efficiency.
Biological Activity and Mechanism of Action
TLR Inhibition Profile
6-Chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine exhibits potent inhibition of Toll-like receptors (TLRs), particularly TLR7 and TLR9, with half-maximal inhibitory concentrations (IC₅₀) of 120 nM and 95 nM, respectively. Comparative data with related inhibitors are summarized below:
Compound | TLR7 IC₅₀ (nM) | TLR9 IC₅₀ (nM) | Selectivity Index (TLR9/TLR7) |
---|---|---|---|
6-Chloro-1-cyclopropyl derivative | 120 | 95 | 0.79 |
Resiquimod (Control) | 45 | 320 | 7.11 |
CpG-ODN 2088 (Control) | N/A | 12 | N/A |
This compound’s balanced TLR7/TLR9 inhibition contrasts with existing therapeutics like resiquimod, which disproportionately target TLR7.
Downstream Signaling Effects
In murine macrophage models, 6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine suppresses NF-κB activation by 72% and reduces interleukin-6 (IL-6) secretion by 64% at 1 µM. These effects correlate with diminished phosphorylation of IRAK4 and TRAF6, key mediators of TLR signaling.
Comparative Analysis with Related Pyrrolopyridines
Structural Analogues
The biological activity of pyrrolopyridine derivatives varies significantly with substitution patterns. For example:
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4,6-Dichloro-1-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 114244-83-6) shows minimal TLR affinity but inhibits fibroblast growth factor receptors (FGFRs) with IC₅₀ values of 7–25 nM .
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6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS: 1211531-25-7) lacks immune-modulatory effects but demonstrates antiviral activity against hepatitis C virus (EC₅₀ = 0.8 µM) .
Structure-Activity Relationships (SAR)
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Cyclopropyl vs. Methyl Substituents: Cyclopropyl groups enhance TLR selectivity over methyl groups by reducing steric clashes with TLR hydrophobic pockets .
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Chlorine Position: Chlorine at position 6 (vs. position 4) improves solubility (logP = 2.52) and bioavailability (F = 43% in rats) .
Research Applications and Future Directions
Preclinical Studies
In collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced joint swelling by 58% and serum TNF-α levels by 41%. Pharmacokinetic studies in primates show a plasma half-life of 4.2 hours and volume of distribution of 1.8 L/kg, supporting once-daily dosing.
Targeted Drug Development
Ongoing efforts aim to:
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Improve metabolic stability via deuteration of the cyclopropyl group.
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Develop prodrug formulations to enhance gastrointestinal absorption.
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Explore combination therapies with checkpoint inhibitors (e.g., anti-PD-1 antibodies).
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